Lauryl alcohol diphosphonic acid

Description

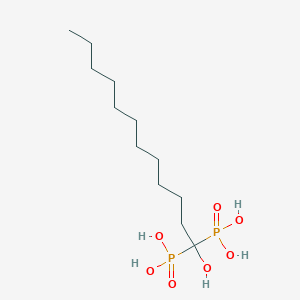

Structure

2D Structure

3D Structure

Properties

CAS No. |

16610-63-2 |

|---|---|

Molecular Formula |

C12H28O7P2 |

Molecular Weight |

346.29 g/mol |

IUPAC Name |

(1-hydroxy-1-phosphonododecyl)phosphonic acid |

InChI |

InChI=1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19) |

InChI Key |

KKVZONPEMODBBG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |

Canonical SMILES |

CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |

Other CAS No. |

16610-63-2 |

Pictograms |

Corrosive; Environmental Hazard |

Synonyms |

LAURYL ALCOHOL DIPHOSPHONIC ACID |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Lauryl Alcohol Diphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of lauryl alcohol diphosphonic acid, also known as (1-hydroxydodecane-1,1-diyl)diphosphonic acid. This document details a plausible synthetic route, purification methodologies, and characterization data based on established principles of phosphonic acid chemistry.

Introduction

This compound (C₁₂H₂₈O₇P₂) is a member of the bisphosphonate class of compounds, characterized by two phosphonic acid moieties attached to the same carbon atom.[1] The presence of a long alkyl chain (lauryl group) imparts significant hydrophobic character, making it a molecule of interest for applications in materials science, as a surfactant, and potentially in drug delivery systems where lipophilicity is a key parameter. This guide outlines a robust laboratory-scale method for its preparation and purification.

Synthesis Pathway

A plausible and effective method for the synthesis of 1-hydroxyalkyl-1,1-diphosphonic acids involves the reaction of a carboxylic acid with a mixture of phosphorous acid and a phosphorus trihalide, such as phosphorus trichloride (B1173362). This approach is an adaptation of the well-established synthesis for compounds like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP).[2][3]

The proposed reaction proceeds in two main stages:

-

Formation of Lauroyl Chloride: Lauric acid is first converted to its more reactive acid chloride derivative, lauroyl chloride, by reaction with phosphorus trichloride.[4][5]

-

Diphosphonation: The in-situ generated lauroyl chloride then reacts with phosphorous acid to form the desired diphosphonic acid.

Diagram of the Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

Lauric acid (20.0 g, 0.1 mol)

-

Phosphorous acid (16.4 g, 0.2 mol)

-

Phosphorus trichloride (18.3 g, 11.0 mL, 0.133 mol)

-

Methanesulfonic acid (as solvent/catalyst, 50 mL)

-

Deionized water

-

Toluene

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add lauric acid (20.0 g), phosphorous acid (16.4 g), and methanesulfonic acid (50 mL).

-

Heat the mixture to 60-65°C with stirring to obtain a homogeneous solution.

-

Slowly add phosphorus trichloride (11.0 mL) dropwise via the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be maintained below 75°C. HCl gas will be evolved and should be neutralized in the scrubber.

-

After the addition is complete, continue stirring the reaction mixture at 70°C for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add 50 mL of deionized water to hydrolyze any remaining acid chlorides and anhydrides. This step is also exothermic.

-

Transfer the mixture to a larger beaker and add an additional 100 mL of water.

-

Reflux the aqueous mixture for 6 hours to ensure complete hydrolysis of any phosphonate (B1237965) esters or intermediates.

-

After cooling, the crude product may separate as an oily or waxy solid. The aqueous phase is decanted, and the crude product is washed with deionized water.

Purification of this compound

Due to the long alkyl chain, this compound can be waxy or "sticky," making crystallization challenging.[6] A multi-step purification protocol is therefore recommended.

Workflow for Purification

Caption: Purification workflow for this compound.

Protocol:

-

Azeotropic Drying: The crude product is dissolved in toluene, and the solvent is removed under reduced pressure using a rotary evaporator. This step is repeated twice to remove residual water.

-

Dissolution: The dried crude product is dissolved in a minimal amount of methanol.

-

Anion Exchange Chromatography:

-

A strong anion exchange resin (e.g., Dowex 1x8, Cl⁻ form) is packed into a chromatography column and equilibrated with methanol.

-

The methanolic solution of the crude product is loaded onto the column.

-

The column is washed with methanol to remove non-ionic impurities.

-

The product is eluted using a stepwise gradient of hydrochloric acid in methanol (e.g., 0.1 M, 0.5 M, 1.0 M HCl).

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or ³¹P NMR to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.

-

Final Product Isolation: The resulting solid/oil is co-evaporated with deionized water to remove excess HCl, and then dried under high vacuum to yield the final product.

Data Presentation

The following tables summarize expected quantitative data for the synthesis and characterization of this compound.

| Table 1: Synthesis Reaction Parameters and Yield | |

| Parameter | Value |

| Lauric Acid (moles) | 0.10 |

| Phosphorous Acid (moles) | 0.20 |

| Phosphorus Trichloride (moles) | 0.133 |

| Reaction Temperature | 70°C |

| Reaction Time | 4 hours |

| Typical Crude Yield | ~85-95% |

| Typical Purified Yield | ~60-70% |

| Table 2: Characterization Data | |

| Analysis | Expected Result |

| Appearance | White to off-white waxy solid |

| Molecular Formula | C₁₂H₂₈O₇P₂ |

| Molecular Weight | 346.29 g/mol |

| ¹H NMR (D₂O, 400 MHz) | δ 0.8-0.9 (t, 3H, -CH₃), 1.2-1.4 (m, 18H, -(CH₂)₉-), 1.8-2.0 (m, 2H, -CH₂-C(OH)) |

| ³¹P NMR (D₂O, 162 MHz) | δ 18-22 (s) |

| ¹³C NMR (D₂O, 100 MHz) | δ 14 (CH₃), 22-34 (alkyl chain CH₂), ~75 (t, J(C-P) ≈ 130-140 Hz, C-OH) |

| Mass Spectrometry (ESI-) | m/z 345.1 [M-H]⁻ |

Conclusion

This technical guide provides a detailed, plausible methodology for the synthesis and purification of this compound. The described protocol, based on established reactions of carboxylic acids with phosphorus reagents, offers a reliable route to this long-chain bisphosphonate. The purification strategy, centered around anion exchange chromatography, is designed to overcome the challenges associated with the physical properties of the molecule. The provided data serves as a benchmark for researchers undertaking the synthesis and characterization of this and similar compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US3959360A - Process for preparing 1-hydroxy, ethylidene-1,1-diphosphonic acid - Google Patents [patents.google.com]

- 3. CN104478924A - 'One-step process' synthetic method of hydroxyethylidene diphosphonic acid - Google Patents [patents.google.com]

- 4. US2262431A - Process of preparing high molecular weight fatty acid chlorides - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

Lauryl alcohol diphosphonic acid CAS number and molecular weight

For Immediate Release

This technical guide provides a summary of the available information on Lauryl Alcohol Diphosphonic Acid, a compound of interest in various industrial applications. This document is intended for researchers, scientists, and drug development professionals, and consolidates key chemical data.

Core Chemical Identifiers

This compound, also known by its IUPAC name 1-Hydroxydodecane-1,1-diphosphonic acid, is a chemical compound with applications primarily in the cosmetics and personal care industries.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 16610-63-2 | [1][3][4][5][6] |

| Molecular Weight | 346.29 g/mol | [2][3][4][7] |

| Molecular Formula | C₁₂H₂₈O₇P₂ | [3][7] |

Physicochemical Properties and Applications

This compound is primarily utilized as an emulsion stabilizer in cosmetic formulations.[1] Its amphiphilic nature, stemming from the long alkyl chain of lauryl alcohol and the hydrophilic diphosphonic acid head, allows it to situate at oil-water interfaces, thereby preventing the coalescence of dispersed droplets and maintaining the stability of the emulsion.

At present, publicly available scientific literature and technical datasheets lack detailed experimental protocols specifically for the research and drug development applications of this compound. Information regarding its involvement in biological signaling pathways is also not documented in the reviewed sources. The primary focus of existing literature is on its role in cosmetic science.

Synthesis and Manufacturing

Logical Relationship of Application

The primary function of this compound as an emulsion stabilizer can be visualized through a simple logical flow.

Caption: Logical flow from molecular properties to application.

Disclaimer: This document is a summary of currently available information. The lack of detailed experimental protocols and biological data highlights a potential area for future research.

References

Solubility of lauryl alcohol diphosphonic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lauryl alcohol diphosphonic acid. Given the specificity of this compound, this document synthesizes available data and outlines established methodologies for solubility determination relevant to research and development. It addresses the limited publicly available quantitative data by providing a framework for experimental determination and strategies for solubilization.

Introduction to this compound

This compound, also known as (1-hydroxydodecane-1,1-diyl)diphosphonic acid, is a chemical compound with the molecular formula C₁₂H₂₈O₇P₂ and a molecular weight of approximately 346.29 g/mol .[1][2] It belongs to the class of diphosphonic acids and finds applications primarily as an emulsion stabilizer in the cosmetics industry.[3][4][5] Its structure, featuring a long alkyl (lauryl) chain and two phosphonic acid groups, imparts surfactant-like properties. Understanding its solubility is critical for formulation development, quality control, and exploring new applications.

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly accessible literature. The available data points are summarized below. For comparative context, data for the related compound, n-dodecylphosphonic acid (a monophosphonic acid), is also included, as it shares the same C₁₂ alkyl chain.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | pH | Source |

| Water | 14,600 mg/L | 20 | 2 | [6] |

| Water | 1.371 mg/L (estimated) | 25 | Not Specified | [1] |

Note: The significant discrepancy in reported water solubility values highlights the need for independent experimental verification.

Table 2: Qualitative and Quantitative Solubility Data for n-Dodecylphosphonic Acid

| Solvent | Solubility Description | Source |

| Water | Sparingly soluble | [7][8][9] |

| Organic Solvents | Typically sparingly soluble | [9][10] |

| Hot Dimethylformamide (DMF) | Soluble | [11] |

Alkyl phosphonic acids, as a class, tend to exhibit low solubility in both water and organic solvents. However, their aqueous solubility can be significantly increased by neutralization (deprotonation) at neutral to high pH, forming more soluble phosphonate (B1237965) salts.[9][10][12][13]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method, a common and reliable technique for sparingly soluble solids.[14][15]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected solvent(s) (analytical grade)

-

Jacketed glass equilibrium vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 °C)

-

Calibrated analytical balance (±0.0001 g)

-

Syringes with membrane filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS, or a properly calibrated pH meter for titration)

Methodology:

-

Apparatus Setup:

-

Connect the jacketed glass vessel to the thermostatic water bath and allow the temperature to equilibrate to the desired setpoint.

-

-

Sample Preparation:

-

Add a known mass of the chosen solvent to the equilibrium vessel.

-

Add an excess amount of this compound to the solvent to ensure that a solid phase remains at equilibrium. This is crucial for achieving saturation.

-

Seal the vessel to prevent solvent evaporation.

-

-

Equilibration:

-

Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution.

-

Allow the suspension to equilibrate for a predetermined period (e.g., 24-72 hours). The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the liquid phase remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a membrane filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the collected filtrate (the saturated solution).

-

Determine the concentration of this compound in the filtrate using a suitable analytical method. If using a gravimetric method, evaporate the solvent under controlled conditions and weigh the remaining solid residue.

-

Calculate the solubility in desired units (e.g., g/L, mol/L, or mole fraction).

-

Visualizing Workflows

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining solubility via the isothermal saturation method.

Troubleshooting Solubility Issues

For compounds like phosphonic acids, solubility can often be manipulated.[16] The following diagram outlines a logical workflow for addressing precipitation issues in aqueous media.

Conclusion

The solubility of this compound is a key parameter for its formulation and application. While comprehensive quantitative data is scarce, the existing information suggests limited solubility in water, a characteristic that can likely be overcome by adjusting the pH to form the more soluble salt. For applications requiring solubilization in various media, the experimental protocol detailed in this guide provides a robust framework for systematic solubility determination. Researchers and formulation scientists are encouraged to perform such studies under their specific experimental conditions to generate the precise data needed for their work.

References

- 1. This compound, 16610-63-2 [perflavory.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound [tiiips.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. specialchem.com [specialchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 1-Dodecylphosphonic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. N-DODECYLPHOSPHONIC ACID CAS#: 5137-70-2 [m.chemicalbook.com]

- 10. N-DODECYLPHOSPHONIC ACID | 5137-70-2 [chemicalbook.com]

- 11. 5137-70-2 N-Dodecylphosphonic acid AKSci 8538AL [aksci.com]

- 12. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 13. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Whitepaper: The Self-Assembly of Lauryl-Chain Phosphonic Acids on Oxide Surfaces

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembled monolayers (SAMs) offer a robust method for tailoring the surface properties of materials at the molecular level. Among the various classes of molecules used for SAM formation, organophosphonic acids have emerged as a superior choice for modifying metal oxide surfaces due to their formation of highly stable, ordered, and densely packed monolayers. This technical guide provides an in-depth examination of the self-assembly mechanism of phosphonic acids featuring a lauryl (C12) alkyl chain, a category that includes dodecylphosphonic acid and its functionalized derivatives such as α,ω-diphosphonic acids. We detail the fundamental principles governing the assembly process, present quantitative data from surface analyses, provide comprehensive experimental protocols for SAM preparation and characterization, and illustrate key concepts with process diagrams. This document serves as a core resource for professionals seeking to create well-defined, functional surfaces for applications ranging from biocompatible coatings on medical implants to platforms for advanced biosensors.

Core Concepts: Molecular Structure and Driving Forces

The ability of lauryl-chain phosphonic acids to form high-quality SAMs is rooted in their molecular architecture, which consists of three key components:

-

Phosphonic Acid Headgroup (-PO(OH)₂): This functional group serves as the anchor, forming strong covalent and hydrogen bonds with hydroxylated metal oxide surfaces (e.g., TiO₂, SiO₂, Al₂O₃, ZrO₂).[1][2] Its ability to form multiple bonds (monodentate, bidentate, or tridentate) with the surface contributes to the exceptional thermal and chemical stability of the resulting monolayer.[3]

-

Lauryl (C12) Alkyl Chain (-(CH₂)₁₁CH₃): This hydrocarbon backbone provides the structural framework of the monolayer. Van der Waals interactions between adjacent alkyl chains are the primary driving force for the lateral organization and close packing of the molecules, leading to a quasi-crystalline, ordered film.[4]

-

Terminal Group: While a simple methyl group is common, the terminal end of the lauryl chain can be functionalized (e.g., with a second phosphonic acid group in 1,12-diphosphonododecane) to alter surface properties or for subsequent chemical conjugation.[5]

The final structure of the SAM is determined by the thermodynamic balance between the strong, specific headgroup-substrate interaction and the collective, non-specific van der Waals interactions among the alkyl chains.

The Self-Assembly Mechanism on Oxide Surfaces

The formation of a phosphonic acid SAM is a multi-step process that transforms randomly oriented molecules in solution into a highly ordered, two-dimensional film covalently bonded to a substrate. The "Tethering by Aggregation and Growth" (T-BAG) method is a common and effective technique.[1][5]

-

Physisorption: Initially, phosphonic acid molecules from a dilute solution (typically in a solvent like THF or isopropanol) adsorb onto the hydroxylated oxide surface.[1] This initial attachment is governed by weaker forces, primarily hydrogen bonding between the P-OH groups of the acid and the M-OH groups of the surface (where M is a metal atom like Ti, Si, Al).

-

Surface Organization: Driven by the hydrophobic interactions and van der Waals forces between the lauryl chains, the adsorbed molecules begin to organize laterally.[4] This process minimizes the overall free energy of the system, causing the alkyl chains to align and pack closely, often adopting a tilted, all-trans conformation.

-

Chemisorption (Covalent Bonding): With the application of thermal energy (annealing), a condensation reaction occurs between the phosphonic acid headgroup and the surface hydroxyl groups.[5][6] This reaction eliminates water and forms strong, stable M-O-P covalent bonds. The annealing step is crucial for transforming the relatively weak, physisorbed layer into a robust, chemisorbed monolayer.[1] The resulting film is strongly bound and resistant to removal by solvent washing or mechanical stress.[6]

The phosphonic acid headgroup can bind to the surface in several ways, influencing the final density and stability of the monolayer.

Quantitative Data Presentation

Successful SAM formation is verified through various surface-sensitive analytical techniques. The data below, compiled from studies on dodecylphosphonic acid and similar alkylphosphonic acids, provides typical quantitative values.

Table 1: XPS Elemental Composition (Atomic %) X-ray Photoelectron Spectroscopy (XPS) confirms the presence of the monolayer by detecting phosphorus and an increased carbon signal, along with attenuation of the underlying substrate signal.

| Molecule | Substrate | C 1s (at. %) | O 1s (at. %) | P 2p (at. %) | Substrate Signal | Reference |

| (11-hydroxyundecyl)phosphonic acid | Ti90/Al6/V4 | 69.8 ± 3.0 | 27.0 ± 2.6 | 3.2 ± 0.5 | Decreased | [7] |

| (12-carboxydodecyl)phosphonic acid | Ti90/Al6/V4 | 65.9 ± 2.4 | 31.3 ± 2.1 | 2.9 ± 0.4 | Decreased | [7] |

| Octadecylphosphonic acid (ODPA) | Si(100) | ~21 (C/P ratio) | - | ~1 (C/P ratio) | Decreased | [1] |

| Dodecyl phosphate | Titanium | - | - | Present | Decreased | [8] |

Table 2: Surface Properties and Film Characteristics Contact angle measurements quantify the surface hydrophobicity, while techniques like AFM and NEXAFS provide data on film thickness and molecular orientation.

| Molecule | Substrate | Water Contact Angle (°) | Film Thickness (nm) | Alkyl Chain Tilt Angle (°) | Reference |

| Dodecylphosphonic acid (HC12-PA) | AlOx | 110 | ~1.5 - 1.7 | - | [9] |

| Perfluorododecylphosphonic acid | AlOx | 121 | - | - | [9] |

| Octadecylphosphonic acid (OPA) | Copper, Silver, Gold | - | ~1.6 (AFM) | - | [10] |

| Octadecylphosphonic acid (ODPA) | Si(100) | - | - | ~37 (NEXAFS) | [1][11] |

| 1,12-diphosphonododecane | Ti | - | ~0.52 nmol/cm² (QCM-D) | - | [5] |

Experimental Protocols

Reproducible formation of high-quality SAMs requires meticulous attention to experimental procedures.

Protocol 1: Substrate Cleaning and Preparation

-

Objective: To produce a clean, hydroxylated oxide surface free of organic contaminants.

-

Materials: Substrates (e.g., Si wafers with native oxide, Titanium), acetone, isopropanol, deionized water, nitrogen or argon gas, piranha solution (3:1 H₂SO₄:H₂O₂) or oxygen plasma cleaner.

-

Procedure:

-

Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

For rigorous cleaning and hydroxylation, treat the substrate with an oxygen plasma for 5-10 minutes or immerse in freshly prepared piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

-

Rinse the substrate thoroughly with deionized water and dry again with nitrogen. Use immediately.[7]

-

Protocol 2: SAM Deposition via T-BAG Method

-

Objective: To form a covalently bonded phosphonic acid monolayer.

-

Materials: Cleaned substrate, desired phosphonic acid, anhydrous solvent (e.g., THF, isopropanol), glass container, oven.

-

Procedure:

-

Prepare a dilute solution (0.1 - 1 mM) of the phosphonic acid in the chosen solvent.[5]

-

Place the cleaned substrate vertically in a glass container.

-

Add the phosphonic acid solution, ensuring the substrate is fully immersed.

-

Allow the solvent to evaporate slowly at room temperature. As the meniscus traverses the substrate, it leaves behind a film of the phosphonic acid.[5]

-

Transfer the coated substrate to an oven and anneal at 120-140°C for 24-48 hours to induce covalent bond formation.[1][5]

-

After cooling, rigorously rinse the substrate with the pure solvent (e.g., THF) and sonicate for several minutes to remove any physisorbed, multilayer material. Repeat the rinse and sonication cycle 2-3 times.[1]

-

Dry the substrate with nitrogen gas. The SAM is now ready for characterization.

-

Protocol 3: XPS Analysis

-

Objective: To determine the elemental composition and chemical bonding states of the surface.

-

Instrumentation: X-ray Photoelectron Spectrometer with a monochromatic Al Kα source.

-

Procedure:

-

Mount the SAM-coated substrate in the ultra-high vacuum (UHV) analysis chamber.

-

Acquire a survey scan (e.g., 0-1100 eV binding energy) to identify all elements present.

-

Acquire high-resolution scans for key elements: C 1s, O 1s, P 2p, and the primary substrate elements (e.g., Ti 2p, Si 2p).

-

Analyze the data:

-

Protocol 4: QCM-D Analysis

-

Objective: To monitor the self-assembly process in real-time and quantify the adsorbed mass and viscoelastic properties of the film.

-

Instrumentation: Quartz Crystal Microbalance with Dissipation monitoring.

-

Procedure:

-

Mount a sensor crystal with the desired oxide surface (e.g., TiO₂, SiO₂) in the QCM-D chamber.

-

Establish a stable baseline by flowing the pure solvent over the sensor surface.

-

Introduce the phosphonic acid solution into the chamber and monitor the changes in resonance frequency (Δf) and dissipation (ΔD) in real-time.

-

A decrease in frequency (negative Δf) indicates mass adsorption onto the sensor surface.[14]

-

The dissipation value (ΔD) provides information about the rigidity of the forming layer; a low dissipation indicates a rigid, well-ordered film.[14][15]

-

After the signal stabilizes, rinse with pure solvent to remove any loosely bound molecules. The final, stable shift in frequency can be used to calculate the hydrated mass of the SAM.[14]

-

References

- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. researchgate.net [researchgate.net]

- 4. The unusual self-organization of dialkyldithiophosphinic acid self-assembled monolayers on ultrasmooth gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. princeton.edu [princeton.edu]

- 6. princeton.edu [princeton.edu]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fkf.mpg.de [fkf.mpg.de]

- 10. researchgate.net [researchgate.net]

- 11. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biolinscientific.com [biolinscientific.com]

- 15. nanoscience.com [nanoscience.com]

Lauryl Alcohol Diphosphonic Acid: A Technical Guide to Potential Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl alcohol diphosphonic acid, also known as (1-hydroxydodecylidene)diphosphonic acid, is a molecule with a unique structure suggesting significant potential in various materials science applications. Its long hydrophobic lauryl chain combined with a hydrophilic diphosphonic acid headgroup provides amphiphilic properties and a strong affinity for metal oxide surfaces. While commercially utilized primarily as an emulsion stabilizer in the cosmetics industry, its inherent chemical characteristics point towards broader applications in surface modification, corrosion inhibition, and the development of advanced composite materials. This technical guide explores these potential applications, drawing parallels with well-studied long-chain alkylphosphonic acids and providing a theoretical framework for its utilization in a research and development context.

Introduction

Organophosphonic acids are a class of compounds increasingly recognized for their ability to form robust, self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces.[1][2] These layers can fundamentally alter the surface properties of materials, including their wettability, adhesion, corrosion resistance, and biocompatibility. This compound, with its C12 alkyl chain, is a member of this family that is currently underexplored in materials science. This document aims to bridge this gap by outlining its potential applications based on the established chemistry of analogous molecules.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for predicting its behavior in various systems. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| CAS Number | 16610-63-2 | [3] |

| Molecular Formula | C₁₂H₂₈O₇P₂ | [4] |

| Molecular Weight | 346.29 g/mol | [4] |

| IUPAC Name | (1-Hydroxydodecylidene)diphosphonic acid | [4] |

| Synonyms | P,P′-(1-Hydroxydodecylidene)bis[phosphonic acid] | [4] |

| Appearance | White powder | General |

| SMILES | CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O | [4] |

| InChIKey | KKVZONPEMODBBG-UHFFFAOYSA-N | [4] |

Potential Applications in Materials Science

The dual functionality of this compound—a long alkyl chain and a diphosphonic acid headgroup—opens up several avenues for its application in materials science.

Surface Modification of Metal Oxides

The primary potential application lies in the surface modification of metal oxides such as titania (TiO₂), zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and indium tin oxide (ITO).[5][6] The phosphonic acid groups can form strong covalent bonds with the metal oxide surface, leading to the formation of a dense, well-ordered self-assembled monolayer.[7]

-

Hydrophobicity Control: The outward-facing lauryl chains would create a highly hydrophobic surface, which is desirable for applications such as anti-fouling coatings, moisture barriers, and in the fabrication of microfluidic devices.

-

Improved Dispersion: For incorporating metal oxide nanoparticles into non-polar polymer matrices, a coating of this compound can prevent agglomeration and improve dispersion, leading to enhanced mechanical and optical properties of the resulting composite material.[8]

-

Adhesion Promotion: The phosphonic acid headgroup can act as a coupling agent to improve the adhesion between a metal oxide substrate and an organic overlayer, such as a paint or adhesive.

Corrosion Inhibition

Phosphonic acids are known to be effective corrosion inhibitors for various metals and alloys.[9] When applied to a metal surface, this compound could form a protective barrier that passivates the surface and prevents corrosive agents from reaching the metal. The long alkyl chain would further enhance this effect by creating a hydrophobic layer that repels water.

Drug Delivery Systems

The intercalation of diphosphonates into layered double hydroxides (LDHs) has been explored for the development of novel drug delivery systems.[10] While not a direct application of this compound itself, this highlights the potential of the diphosphonic acid moiety in controlled release formulations. The lauryl chain could be functionalized to carry therapeutic agents, with the diphosphonic acid group providing a mechanism for attachment to carrier particles.

Experimental Protocols

General Protocol for Surface Modification of a Metal Oxide Substrate

-

Substrate Preparation: The metal oxide substrate (e.g., a silicon wafer with a native oxide layer, a titanium plate, or an ITO-coated glass slide) is cleaned to remove organic contaminants. This is typically achieved by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by treatment with a UV-ozone cleaner or an oxygen plasma to create a hydrophilic, reactive surface.

-

Solution Preparation: A dilute solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or a mixture of ethanol (B145695) and water.

-

Immersion: The cleaned substrate is immersed in the phosphonic acid solution for a specified period (typically 12-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

-

Rinsing: After immersion, the substrate is removed from the solution and thoroughly rinsed with the pure solvent to remove any physisorbed molecules.

-

Drying: The substrate is then dried under a stream of inert gas (e.g., nitrogen or argon).

-

Characterization: The modified surface can be characterized using various techniques, including contact angle goniometry (to measure hydrophobicity), X-ray photoelectron spectroscopy (XPS) (to confirm the presence of phosphorus and determine the chemical state of the surface), and atomic force microscopy (AFM) (to visualize the surface morphology).

Visualizations

Molecular Structure and Surface Binding

Caption: Binding of this compound to a Metal Oxide Surface.

Workflow for Surface Modification

Caption: Experimental Workflow for Surface Modification with Phosphonic Acids.

Synthesis Considerations

While a detailed, validated synthesis protocol for this compound is not widely published in peer-reviewed literature, its synthesis can be conceptually approached based on known reactions for producing similar geminal diphosphonates. One potential route involves the reaction of lauric acid with a mixture of phosphorous acid and phosphorus trichloride, followed by hydrolysis. This is analogous to the synthesis of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) from acetic acid.[11][12]

Conclusion and Future Outlook

This compound presents a compelling, yet largely untapped, potential for a range of applications in materials science. Its ability to form robust, hydrophobic self-assembled monolayers on metal oxide surfaces makes it a prime candidate for research into advanced coatings, corrosion inhibitors, and nanocomposites. Future research should focus on developing and optimizing synthesis routes for this molecule and conducting systematic studies to characterize the properties of monolayers formed on various technologically important substrates. Such work will be crucial in transitioning this compound from a cosmetic ingredient to a versatile tool in the materials scientist's arsenal.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 16610-63-2 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Long Alkyl Chain Organophosphorus Coupling Agents for in Situ Surface Functionalization by Reactive Milling [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US3959360A - Process for preparing 1-hydroxy, ethylidene-1,1-diphosphonic acid - Google Patents [patents.google.com]

- 12. CN104478924A - 'One-step process' synthetic method of hydroxyethylidene diphosphonic acid - Google Patents [patents.google.com]

Adsorption Behavior of Lauryl Alcohol Diphosphonic Acid on Metal Oxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption behavior of lauryl alcohol diphosphonic acid, also known as (1-hydroxydodecylidene)diphosphonic acid, on various metal oxide surfaces. The strategic modification of metal oxide surfaces with phosphonic acids is a cornerstone of advanced materials science, with significant implications for drug delivery systems, biocompatible coatings, and biosensing applications. This compound, with its long alkyl chain and dual phosphonic acid anchoring groups, offers unique properties for creating stable, well-defined organic layers on inorganic substrates.

This guide details the synthesis of this compound, outlines experimental protocols for the formation of self-assembled monolayers (SAMs) on metal oxides, and presents a summary of quantitative data derived from analogous long-chain phosphonic acids to provide a predictive framework for its adsorption characteristics.

Synthesis of this compound

The synthesis of 1-hydroxyalkylidene-1,1-diphosphonic acids, such as this compound, can be achieved through several methods. A common approach involves the reaction of a carboxylic acid (lauric acid in this case) or its derivative with a phosphorus-containing reagent. One established method is the reaction of a carboxylic acid with phosphorous acid and a dehydrating agent like phosphorus trichloride (B1173362) or by reacting an acyl chloride with phosphorous acid.

A representative synthesis workflow is outlined below:

Experimental Protocol: Synthesis of (1-Hydroxyalkylidene)diphosphonic Acids

A general procedure for the synthesis of 1-hydroxyalkylidene-1,1-diphosphonic acids involves the following steps:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, phosphorous acid is dissolved in a suitable solvent.

-

Addition of Acylating Agent: The corresponding carboxylic acid (e.g., lauric acid) and a dehydrating agent (e.g., phosphorus trichloride) or the corresponding acyl chloride are added to the reaction mixture.

-

Reaction: The mixture is heated, typically between 40°C and 120°C, for several hours to drive the reaction to completion.

-

Hydrolysis: After the reaction, the mixture is carefully hydrolyzed by the addition of water.

-

Purification: The final product is purified, often through recrystallization from water or other suitable solvents, to yield the 1-hydroxyalkylidene-1,1-diphosphonic acid.

Adsorption on Metal Oxide Surfaces: Self-Assembled Monolayers (SAMs)

The formation of a self-assembled monolayer of this compound on a metal oxide surface is typically achieved by immersing the substrate in a dilute solution of the phosphonic acid. The phosphonic acid headgroups have a strong affinity for the metal oxide surface, leading to the formation of a dense, ordered monolayer.

Detailed Experimental Protocol: SAM Formation

-

Substrate Cleaning: The metal oxide substrate (e.g., TiO₂, Al₂O₃, or iron oxide) is thoroughly cleaned to remove contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 10-15 minutes each. The substrate is then dried under a stream of high-purity nitrogen.

-

Surface Activation: To ensure a high density of surface hydroxyl groups, the substrate may be treated with oxygen plasma or UV-ozone immediately before deposition.

-

Solution Preparation: A dilute solution of this compound (typically 0.1 mM to 1 mM) is prepared in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or toluene).

-

SAM Deposition: The cleaned and activated substrate is immersed in the phosphonic acid solution. The deposition time can range from a few hours to over 24 hours, depending on the desired monolayer density and ordering.

-

Rinsing and Drying: After deposition, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove any non-covalently bound molecules. The substrate is then dried again under a stream of nitrogen.

Binding Mechanism of Phosphonic Acids on Metal Oxides

Phosphonic acids bind to metal oxide surfaces through a condensation reaction between the phosphonic acid group (-PO(OH)₂) and the surface hydroxyl groups (-M-OH), forming stable metal-oxygen-phosphorus (M-O-P) covalent bonds.[1] The diphosphonic acid headgroup of this compound can adopt several binding configurations, including monodentate, bidentate, and tridentate modes. The prevalence of each mode is influenced by factors such as surface hydration, steric hindrance, and the specific metal oxide.[1][2]

Quantitative Data on Adsorption Behavior

While specific quantitative data for the adsorption of this compound on metal oxides is not extensively available in the literature, data from long-chain alkylphosphonic acids such as dodecylphosphonic acid and octadecylphosphonic acid provide valuable insights into the expected behavior.

Adsorption on Titanium Dioxide (TiO₂)

Long-chain phosphonic acids form well-ordered and densely packed monolayers on titanium dioxide surfaces. The adsorption is influenced by the solvent, concentration, and temperature.

| Adsorbate | Substrate | Solvent | Concentration | Temperature | Surface Coverage/Mass | Reference |

| Octadecylphosphonic Acid | Titanium (with native TiO₂) | Cyclopentyl methyl ether | 0.5 mM | 21°C | ≈285-290 ng/cm² | [1] |

| Dodecylphosphonic Acid | Anatase Nanoparticles | Isopropanol | Not specified | Not specified | 3.5 molecules/nm² | [2] |

| Amino-alkylphosphonic acids (C1, C3, C6) | Mesoporous TiO₂ | Water | 20-150 mM | 50-90°C | 0.4 - 1.9 groups/nm² | [3] |

Adsorption on Aluminum Oxide (Al₂O₃)

Alkylphosphonic acids readily adsorb onto the native oxide layer of aluminum, forming hydrophobic and low-friction surfaces. The surface energy of the modified aluminum oxide is significantly reduced.

| Adsorbate | Substrate | Surface Energy | Water Contact Angle | Reference |

| Octadecylphosphonic Acid | Aluminum (with native Al₂O₃) | ≈ 21 mJ/m² | > 115° | |

| Decylphosphonic Acid | Aluminum (with native Al₂O₃) | ≈ 22 mJ/m² | > 115° | |

| Dodecylphosphonic Acid | Aluminum (with native Al₂O₃) | 23.5 mJ/m² | Not specified | [4][5] |

Adsorption on Iron Oxides (e.g., Fe₂O₃, Fe₃O₄)

Phosphonic acids exhibit a strong affinity for iron oxide surfaces, forming stable M-O-P bonds.[1] This interaction is critical for applications such as corrosion inhibition and the functionalization of magnetic nanoparticles. While extensive quantitative data for long-chain phosphonic acids is less common, XPS data confirms the binding of the phosphonate (B1237965) group.

| Adsorbate | Substrate | P 2p Binding Energy (eV) | Interpretation | Reference |

| Phosphonates | Iron/Steel | 132.9 - 133.8 | Presence of phosphonate compounds | [6] |

| Iron Phosphonate | Mesoporous Iron Phosphonate | 134.87 | Pentavalent tetra-bonded phosphorous | [7] |

Characterization of Adsorbed Layers

Several surface-sensitive techniques are employed to characterize the formation and properties of this compound monolayers on metal oxides.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical bonding states of the surface. The presence of a P 2p peak confirms the adsorption of the phosphonic acid. High-resolution scans of the P 2p, C 1s, O 1s, and the respective metal core levels provide information on the binding mechanism and monolayer integrity. For phosphonates on metal oxides, the P 2p binding energy is typically observed in the range of 133-135 eV.[6][7]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for probing the vibrational modes of the adsorbed molecules and their interaction with the surface. The disappearance or significant broadening of the P-OH stretching bands and the appearance of new bands corresponding to P-O-M linkages confirm the covalent attachment of the phosphonic acid to the metal oxide surface.[8] The C-H stretching modes of the lauryl chain can also be analyzed to assess the conformational order of the monolayer.

Conclusion

This compound is a promising molecule for the surface modification of metal oxides, offering a stable anchoring mechanism through its diphosphonic acid headgroup and a long alkyl chain for controlling surface properties. While direct quantitative data for this specific molecule is emerging, the extensive research on analogous long-chain phosphonic acids provides a strong foundation for predicting its adsorption behavior. The experimental protocols and characterization techniques outlined in this guide serve as a valuable resource for researchers and professionals seeking to utilize this compound in the development of advanced materials for a variety of applications. Further research is encouraged to elucidate the specific adsorption isotherms and binding energies of this compound on different metal oxide surfaces to further refine our understanding and expand its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Surface Energy and Work Function Control of AlOx/Al Surfaces by Fluorinated Benzylphosphonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of Lauryl Alcohol Diphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl alcohol diphosphonic acid, also known as (1-hydroxydodecylidene)diphosphonic acid, is an organic compound with the molecular formula C₁₂H₂₈O₇P₂ and a molecular weight of 346.29 g/mol .[1][2][3] This geminal diphosphonate consists of a twelve-carbon lauryl chain attached to a carbon atom that is also bonded to a hydroxyl group and two phosphonic acid groups. Its structure gives it strong metal-ion-chelating properties, making it a subject of interest in various industrial and pharmaceutical applications, including as an emulsion stabilizer in cosmetics.[4]

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound. Due to the limited availability of published spectroscopic data for this specific molecule, this guide will leverage data from the closely related and well-studied analogue, 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), to predict and interpret the spectral features of this compound.

Molecular Structure

The structural formula of this compound is presented below. The key features include the long hydrophobic lauryl tail and the hydrophilic head group containing the hydroxyl and two phosphonic acid moieties.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known data for HEDP and general principles of spectroscopy for alkylphosphonic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~0.88 | Triplet | 3H | -CH₃ | Terminal methyl group of the lauryl chain. |

| ~1.26 | Multiplet | ~18H | -(CH₂)₉- | Methylene groups of the lauryl chain. |

| ~1.5-1.7 | Multiplet | 2H | -CH₂-C(OH)(P)₂ | Methylene group adjacent to the diphosphonate carbon. |

| Broad Signal | Singlet | 5H | -OH, 2 x -P(O)(OH)₂ | Exchangeable acidic protons. Chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~14 | -CH₃ | Terminal methyl group. |

| ~22-32 | -(CH₂)₁₀- | Methylene carbons of the lauryl chain. |

| ~70-80 (triplet) | -C(OH)(P)₂ | Geminal carbon coupled to two phosphorus atoms. The signal is expected to be a triplet due to C-P coupling. |

Table 3: Predicted ³¹P NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~15-25 | Singlet | -P(O)(OH)₂ | Two equivalent phosphorus atoms. The chemical shift is highly dependent on pH. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600-2500 (broad) | O-H stretch | -OH (hydroxyl and phosphonic acid) |

| 2955, 2925, 2855 | C-H stretch | -CH₃, -CH₂ (lauryl chain) |

| 1250-1100 | P=O stretch | Phosphonic acid |

| 1050-900 | P-O-H stretch, P-O-C stretch | Phosphonic acid |

Mass Spectrometry (MS)

For mass spectrometry, derivatization is often required to increase the volatility of bisphosphonates.[5] Using electrospray ionization in negative mode (ESI-), the following ions would be expected:

Table 5: Predicted Mass Spectrometry Data (ESI-)

| m/z | Ion |

| 345.13 | [M-H]⁻ |

| 172.06 | [M-2H]²⁻ |

Fragmentation in tandem MS (MS/MS) would likely involve the loss of water (H₂O) and phosphoric acid (H₃PO₄) from the parent ion.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for phosphonic acids, but the long alkyl chain may necessitate the use of a co-solvent or DMSO-d₆ for better solubility.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

Solvent suppression techniques may be needed if a residual H₂O peak is present.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

-

-

³¹P NMR:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

A smaller number of scans is typically sufficient. Use an external standard of 85% H₃PO₄ for chemical shift referencing.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as a mixture of water and methanol (B129727) or acetonitrile.

-

Addition of a small amount of a volatile base like ammonium (B1175870) hydroxide (B78521) can aid in deprotonation for negative ion mode analysis.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the electrospray source or use liquid chromatography (LC) for sample introduction.

-

Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the deprotonated molecule.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500).

-

For tandem mass spectrometry (MS/MS), select the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to obtain fragment ions.

-

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

References

- 1. This compound [tiiips.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. Rapid and sensitive determination of four bisphosphonates in rat plasma after MTBSTFA derivatization using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The Interaction of Lauryl Alcohol Diphosphonic Acid with Titanium Oxide Surfaces

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Titanium and its alloys are paramount in the medical device and drug delivery fields due to their excellent mechanical properties and biocompatibility, largely attributed to the passivating native titanium oxide (TiO₂) layer.[1] However, for advanced applications such as targeted drug delivery or enhanced osseointegration, surface modification is crucial to control biological interactions at the molecular level. Self-assembled monolayers (SAMs) of organophosphonates have emerged as a superior alternative to silane-based chemistries for functionalizing TiO₂ surfaces, offering enhanced hydrolytic stability under physiological conditions.[1][2] This guide focuses on the interaction of a specific bifunctional molecule, lauryl alcohol diphosphonic acid (1-hydroxydodecane-1,1-diphosphonic acid), with titanium oxide surfaces. We will explore the binding mechanisms, detail the experimental protocols for characterization, present quantitative data from analogous systems, and visualize the logical workflows involved in surface modification and analysis.

The Molecular Interaction: Binding Chemistry and Mechanism

The robust anchoring of phosphonic acids to metal oxide surfaces like TiO₂ is the cornerstone of their utility. The interaction is a chemisorption process involving the formation of strong, covalent Ti-O-P bonds.[3] For a diphosphonic acid moiety, multiple coordination modes with the titanium atoms on the oxide surface are possible.

The binding process generally involves a condensation reaction between the P-OH groups of the acid and the Ti-OH groups on the hydrated oxide surface.[4] Theoretical and experimental studies on similar molecules suggest several potential binding configurations.[3][5][6]

-

Monodentate: One P-O-Ti bond is formed.

-

Bidentate: Two P-O-Ti bonds are formed, which can be either chelating to the same Ti atom or bridging between two different Ti atoms. This is often suggested as the most stable configuration on anatase TiO₂(101) surfaces.[3][6]

-

Tridentate: Three P-O-Ti bonds are formed, requiring the deprotonation of both P-OH groups and coordination of the P=O oxygen.[5]

The specific binding mode can be influenced by factors such as the crystal face of the TiO₂, surface hydration, pH of the deposition solution, and the steric hindrance of the molecule.[4][5] The lauryl chain (C12) provides a hydrophobic character to the functionalized surface, while the terminal hydroxyl group on the alkyl chain offers a site for further covalent immobilization of bioactive molecules, such as proteins or drugs.

Experimental Protocols for Surface Characterization

A multi-technique approach is essential to confirm the formation and quality of the this compound monolayer. Below are detailed methodologies for key characterization experiments.

Self-Assembled Monolayer (SAM) Formation

A common and straightforward method for forming phosphonic acid SAMs is a simple dipping process.[1]

-

Substrate Preparation: Commercially pure titanium substrates are cleaned and sonicated sequentially in acetone, ethanol (B145695), and deionized water to remove organic contaminants. They are then dried under a stream of nitrogen.

-

Solution Preparation: A dilute solution (e.g., 1-5 mM) of this compound is prepared in a suitable solvent, such as ethanol or a buffered aqueous solution.

-

Immersion: The cleaned titanium substrates are immersed in the phosphonic acid solution for a defined period, typically ranging from a few hours to 24 hours at room temperature, to allow for monolayer formation.

-

Rinsing and Drying: After immersion, the substrates are thoroughly rinsed with fresh solvent to remove any physisorbed molecules and then dried with nitrogen.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the atoms on the surface, providing direct evidence of the monolayer's presence and its covalent attachment.

-

Instrumentation: A monochromatic Al Kα X-ray source is used for analysis.

-

Data Acquisition: Survey scans are first acquired to identify all elements present on the surface. High-resolution spectra are then collected for relevant elements: Ti 2p, O 1s, C 1s, and P 2p.

-

Analysis:

-

The attenuation of the Ti 2p signal from the underlying substrate after SAM formation indicates the presence of an overlayer.

-

The appearance of a P 2p peak confirms the presence of the phosphonic acid.

-

High-resolution O 1s spectra are deconvoluted to distinguish between different oxygen species: Ti-O from the substrate, P=O, and P-O-H from the acid. A shift and change in the ratio of these peaks upon binding, specifically an increase in the component around 531.4 eV, suggests the transformation of P-OH bonds to P-O-Ti bonds, confirming covalent attachment.[1][2]

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for real-time analysis of mass adsorption and viscoelastic properties of the forming layer in a liquid environment.[7]

-

Instrumentation: A QCM-D instrument with TiO₂-coated quartz crystals is used.

-

Procedure:

-

A stable baseline is first established by flowing the pure solvent (e.g., buffer or ethanol) over the crystal surface.[8]

-

The this compound solution is then introduced into the measurement chamber.

-

The changes in resonance frequency (Δf) and energy dissipation (ΔD) of the crystal are monitored in real-time as the molecules adsorb onto the surface.

-

Finally, a solvent rinse is performed to remove non-adsorbed molecules.

-

-

Data Interpretation:

-

A negative shift in frequency (Δf) corresponds to an increase in mass on the sensor surface.[9]

-

A low dissipation shift (ΔD) indicates the formation of a rigid, thin layer, allowing the adsorbed mass to be quantified using the Sauerbrey relation. An increase in ΔD suggests a more soft or viscoelastic layer.

-

Atomic Force Microscopy (AFM)

AFM is employed to visualize the surface topography at the nanoscale, assessing the homogeneity and quality of the monolayer and quantifying changes in surface roughness.[10][11]

-

Instrumentation: An AFM operating in tapping mode is typically used to minimize damage to the soft monolayer.

-

Imaging: The bare titanium substrate is imaged first to establish a baseline for surface topography and roughness. After SAM formation, the modified surface is imaged under the same conditions.

-

Analysis:

-

Topographical images can reveal whether the monolayer growth is uniform or follows an island-like mechanism.[12]

-

Surface roughness parameters (e.g., Root Mean Square, Ra) are calculated for both bare and coated surfaces. A successful, uniform monolayer formation typically results in a smooth surface, although this can depend on the underlying substrate's roughness.

-

Contact Angle Goniometry

This technique measures the surface wettability, which is directly influenced by the chemistry of the outermost layer. It provides a simple yet effective confirmation of successful surface modification.

-

Instrumentation: A contact angle goniometer equipped with a camera and analysis software is used.[13]

-

Procedure: A droplet of a probe liquid, typically deionized water, is carefully placed on the surface of the bare and the modified titanium substrates.[14]

-

Measurement: The static contact angle between the liquid droplet and the surface is measured. Multiple measurements across the surface are averaged to ensure statistical reliability.[15]

-

Interpretation: The lauryl chain of the molecule is hydrophobic. Therefore, the successful formation of a well-ordered monolayer should result in a significant increase in the water contact angle compared to the more hydrophilic bare titanium oxide surface.

Quantitative Data Presentation

Table 1: Representative XPS Atomic Composition (%)

| Surface | C 1s | O 1s | P 2p | Ti 2p |

|---|---|---|---|---|

| Bare TiO₂ | 15.8 | 54.5 | - | 29.7 |

| After Alkylphosphonic Acid SAM | 55.2 | 30.1 | 4.5 | 10.2 |

Data synthesized from similar systems described in literature.[1][2]

Table 2: Surface Wettability Data

| Surface | Water Contact Angle (°) |

|---|---|

| Bare TiO₂ (cleaned) | 60° - 85° |

| After C12-Phosphonic Acid SAM | 110° - 115° |

Data synthesized from similar systems described in literature.[10][15][16]

Table 3: Representative QCM-D and AFM Results

| Parameter | Value | Interpretation |

|---|---|---|

| QCM-D | ||

| Δf upon SAM formation | -15 to -25 Hz | Mass adsorption of the monolayer |

| ΔD upon SAM formation | < 1 x 10⁻⁶ | Formation of a rigid, well-ordered layer |

| AFM | ||

| Ra (Bare Polished Ti) | ~0.5 - 2.0 nm | Initial substrate roughness |

| Ra (After SAM formation) | ~0.3 - 1.5 nm | Smoothing effect of a uniform monolayer |

Data synthesized from similar systems described in literature.[8][9][17]

Pathway to Bio-functionalization

The primary motivation for creating such a modified surface in a drug development context is to enable the subsequent attachment of bioactive molecules. The terminal hydroxyl group on the lauryl chain of this compound is a key functional handle for this purpose.

This pathway illustrates how the initial interaction of this compound with TiO₂ creates a versatile platform. The exposed hydroxyl groups can be activated using well-established chemistries (e.g., with carbonyldiimidazole) to react with amine groups on proteins or other therapeutic molecules, enabling their stable immobilization.[1][2]

Conclusion

The interaction of this compound with titanium oxide surfaces provides a robust and reliable method for creating highly stable, functional self-assembled monolayers. The strong covalent Ti-O-P bond ensures the long-term integrity of the coating under physiological conditions. The terminal lauryl chain modifies the surface energy, while the hydroxyl group presents a valuable anchor point for the covalent attachment of a wide range of bioactive molecules. The experimental techniques detailed herein—XPS, QCM-D, AFM, and contact angle goniometry—form a comprehensive suite of tools for the thorough characterization of these interfaces, ensuring quality and reproducibility in the development of advanced biomaterials and drug delivery systems.

References

- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iris.cnr.it [iris.cnr.it]

- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biolinscientific.com [biolinscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stability of self-assembled monolayers on titanium and gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Roles of Titanium Surface Micro/Nanotopography and Wettability on the Differential Response of Human Osteoblast Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Formation of Self-Assembled Monolayers of Lauryl Alcohol Diphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organophosphonic acids are a robust and versatile platform for the surface modification of a wide range of metal oxide substrates. Their inherent stability, owing to the formation of strong covalent bonds with the surface, makes them superior to thiol-based SAMs in many applications. Lauryl alcohol diphosphonic acid (LADPA), with its C12 alkyl chain, offers a hydrophobic surface with potential for further functionalization, making it a molecule of interest in fields such as biomedical engineering, biosensing, and drug delivery. This document provides a detailed protocol for the formation and characterization of LADPA SAMs.

Core Principles of Phosphonic Acid SAM Formation

The formation of phosphonic acid SAMs is driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), and indium tin oxide (ITO). The anchoring mechanism involves a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups (-OH) on the substrate surface. This results in the formation of stable metal-oxygen-phosphorus (M-O-P) covalent bonds. The diphosphonic acid moiety can form multiple bonds with the surface, enhancing the stability of the monolayer. The long alkyl chains of the LADPA molecules then align and pack closely due to van der Waals interactions, forming a dense and ordered monolayer.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a well-formed self-assembled monolayer of this compound. These values are based on data reported for similar long-chain alkylphosphonic acids, such as dodecylphosphonic acid.

| Parameter | Expected Value | Characterization Technique |

| Static Water Contact Angle | 105° - 115° | Contact Angle Goniometry |

| Monolayer Thickness | 1.5 - 2.0 nm | Ellipsometry, Atomic Force Microscopy (AFM) |

| Surface Elemental Composition | Presence of P 2p, C 1s, O 1s peaks | X-ray Photoelectron Spectroscopy (XPS) |

| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |

Experimental Protocols

Materials and Reagents

-

This compound (C₁₂H₂₈O₇P₂)

-

Substrates (e.g., Silicon wafers with native oxide, Titanium-coated substrates)

-

Anhydrous solvent (e.g., Tetrahydrofuran (B95107) (THF) or Ethanol)

-

Deionized water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glassware (cleaned with piranha solution - Caution: Piranha solution is extremely corrosive and reactive )

Protocol 1: Tethering by Aggregation and Growth (T-BAG)

This method is particularly effective for forming well-ordered phosphonic acid SAMs on silicon oxide and titanium alloy surfaces.[1]

-

Substrate Preparation:

-

Clean the silicon or titanium substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

Optional: Treat the substrate with a UV-Ozone cleaner for 15-20 minutes to create a fresh, hydroxylated oxide layer.

-

-

Solution Preparation:

-

Prepare a 0.1 mM to 1 mM solution of this compound in anhydrous tetrahydrofuran (THF).

-

Sonicate the solution for 10-15 minutes to ensure the acid is fully dissolved.

-

-

SAM Deposition:

-

Place the cleaned substrate vertically in a flask containing the diphosphonic acid solution.

-

Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) over several hours. As the solvent evaporates, the meniscus of the solution will slowly pass over the substrate surface, promoting the self-assembly of the monolayer.[2]

-

-

Annealing:

-

Rinsing and Drying:

-

After annealing, allow the substrate to cool to room temperature.

-

Rinse the substrate thoroughly with the anhydrous solvent (THF) to remove any non-covalently bound molecules.

-

Sonicate the substrate in fresh solvent for 1-2 minutes to further remove physisorbed material.[2]

-

Dry the substrate under a stream of nitrogen gas.

-

Protocol 2: Solution-Phase Deposition

This is a simpler immersion method suitable for a variety of oxide surfaces.

-

Substrate Preparation: Follow the same procedure as in Protocol 1.

-

Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol (B145695) or a mixture of ethanol and water.

-

SAM Deposition:

-

Immerse the cleaned substrate in the diphosphonic acid solution.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature. For some systems, elevated temperatures (e.g., 60°C) may accelerate the process.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse thoroughly with fresh solvent.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Annealing (Optional but Recommended): Follow the same annealing procedure as in Protocol 1 to enhance the stability of the monolayer.

Characterization Methodologies

Contact Angle Goniometry

This technique measures the static water contact angle on the SAM-modified surface to assess its hydrophobicity and the quality of the monolayer.

-

Place the SAM-coated substrate on the goniometer stage.

-

Dispense a small droplet (2-5 µL) of deionized water onto the surface.

-

Capture a high-resolution image of the droplet at the solid-liquid-air interface.

-

Use software to measure the angle between the substrate surface and the tangent of the droplet.

-

Perform measurements at multiple locations to ensure uniformity. A high contact angle (typically >100° for a lauryl chain) indicates the formation of a dense, hydrophobic monolayer.[3]

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical bonding states at the surface, confirming the presence and binding of the phosphonic acid.

-

Mount the sample on the XPS sample holder and introduce it into the ultra-high vacuum chamber.

-

Acquire a survey spectrum to identify the elements present on the surface. Look for the presence of phosphorus (P 2p peak around 133-134 eV), carbon (C 1s), and oxygen (O 1s), along with substrate-specific peaks.[4]

-

Acquire high-resolution spectra of the P 2p, C 1s, and relevant substrate peaks.

-

Analysis of the P 2p peak can provide information about the binding of the phosphonate (B1237965) headgroup to the surface.

Ellipsometry

Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.

-

Measure the optical properties of the bare substrate before SAM formation.

-

After SAM formation, measure the change in polarization of light reflected from the surface.

-

Model the system as a two-layer model (substrate and organic film) to calculate the thickness of the SAM. The refractive index of the organic layer is typically assumed to be around 1.45 for alkyl chains.

Atomic Force Microscopy (AFM)

AFM provides topographical information about the SAM at the nanoscale, allowing for the assessment of its uniformity and the presence of defects.

-

Mount the SAM-coated substrate on an AFM puck.

-

Use a sharp tip in tapping mode to scan the surface.

-

Analyze the resulting images for surface roughness and the presence of any pinholes or aggregates. A well-formed SAM should exhibit a very smooth surface with low root-mean-square (RMS) roughness.

Diagrams

Caption: Experimental workflow for the formation and characterization of LADPA SAMs.

Caption: Simplified mechanism of phosphonic acid SAM formation on a metal oxide surface.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. fkf.mpg.de [fkf.mpg.de]

- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Surface Modification of Stainless Steel with Lauryl Alcohol Diphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stainless steel is a ubiquitous material in biomedical devices and pharmaceutical manufacturing due to its excellent mechanical properties and general corrosion resistance.[1] However, for advanced applications, its surface often requires modification to enhance biocompatibility, reduce protein fouling, improve corrosion resistance in specific biological environments, and control cellular interactions.[1] Self-assembled monolayers (SAMs) offer a robust and straightforward method to tailor the surface properties of stainless steel without altering its bulk characteristics.[2][3]

Phosphonic acids are known to form dense, well-ordered monolayers on the native oxide layer of stainless steel, creating a stable, covalent-like bond with the surface.[1][4] This protocol details the application of Lauryl Alcohol Diphosphonic Acid (LADPA) for the surface modification of stainless steel. The long lauryl (C12) alkyl chain of LADPA is expected to create a hydrophobic, low-energy surface. Such surfaces are valuable for reducing non-specific protein adsorption, a critical factor in improving the performance of biomedical implants and reducing biofouling in drug development and manufacturing processes.[5][6]

These application notes provide detailed protocols for the preparation, modification, and characterization of LADPA-modified stainless steel surfaces, along with expected performance data based on analogous systems.

Experimental Protocols

Materials and Equipment

-

Substrates: 316L stainless steel coupons or devices.

-

Reagents:

-

This compound (LADPA)

-

Ethanol (B145695) (anhydrous, ACS grade or higher)

-

Isopropanol (ACS grade or higher)

-

Mild detergent (e.g., Alconox)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

-

Equipment:

-

Ultrasonic bath

-

Beakers and glassware

-

Magnetic stirrer and stir bars

-

Oven or hot plate capable of reaching 120°C

-

Fume hood

-

Tweezers (non-scratching)

-

Petri dishes or suitable containers for immersion

-

Protocol 1: Cleaning and Preparation of Stainless Steel Substrates

A pristine surface is critical for the formation of a high-quality SAM. The following protocol is designed to remove organic contaminants and ensure a consistently hydroxylated surface oxide layer.

-

Initial Degreasing:

-

Place the stainless steel substrates in a beaker.

-

Add a 2% (w/v) aqueous solution of a mild detergent.

-

Sonicate in an ultrasonic bath for 15 minutes to remove gross organic contaminants.

-

-

Rinsing:

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Transfer the substrates to a fresh beaker of DI water and sonicate for another 10 minutes.

-

-

Solvent Cleaning:

-

Transfer the substrates to a beaker containing isopropanol.

-

Sonicate for 10 minutes.

-

Repeat the sonication step with fresh isopropanol.

-

-

Drying and Final Preparation:

-

Remove the substrates from the isopropanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

The cleaned substrates should be used immediately for the modification protocol to prevent atmospheric contamination.

-